tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
CAS No.: 952182-04-6
Cat. No.: VC2562953
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952182-04-6 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | tert-butyl 4-amino-2-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
| Standard InChI Key | OGIPSHDJYIEDKG-UHFFFAOYSA-N |
| SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Introduction
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate functionality, which contribute to its chemical reactivity and biological properties.
Stereochemistry and Variants
The compound exists in various stereochemical forms, including cis and trans configurations. For example, tert-butyl (2R, 4R)-4-amino-2-methylpiperidine-1-carboxylate is a specific stereoisomer with CAS number 1691250-97-1 . These different forms can exhibit distinct biological activities and chemical properties.
Synthesis and Chemical Reactivity
The synthesis of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. The compound's chemical reactivity is influenced by its functional groups, such as the amino group and the tert-butyl ester. Key reactions may include modifications to the piperidine ring or the ester group to enhance biological activity or create derivatives for further study.
Biological Activities and Applications
Research indicates that compounds with piperidine structures, like tert-butyl 4-amino-2-methylpiperidine-1-carboxylate, exhibit a range of biological activities. These compounds are studied for their potential neuroprotective effects and applications in medicinal chemistry. The structural features of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate suggest it could interact with targets related to neurological functions, offering potential therapeutic benefits in conditions such as neurodegenerative diseases.
Storage and Handling
For storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and store it in a freezer at temperatures below -20°C to maintain stability .
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